7-phenyl-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-phenyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15(13)14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMLTCOPRFPVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513543 | |
| Record name | 7-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78383-19-4 | |
| Record name | 7-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 7 Phenyl 1h Indene and Its Precursors
Chemo- and Regioselective Synthetic Routes Towards the Indene (B144670) Core
Achieving specific chemo- and regioselectivity is paramount in the synthesis of complex indene structures. Researchers have developed a variety of strategies to control the formation of the indene core, ensuring the correct placement of substituents, which is crucial for the final properties of the target molecules. nih.govresearchgate.net General strategies often involve the cyclization of appropriately substituted precursors, where the choice of catalyst and reaction conditions dictates the outcome. nih.govresearchgate.netacs.org
Transition-metal catalysis is a powerful tool for constructing the indene framework, offering mild reaction conditions and high functional group tolerance. acs.org Various metals, including palladium, rhodium, gold, and cobalt, have been employed to catalyze the cyclization of precursors to form substituted indenes. nih.govacs.orgnih.govrsc.org
Palladium Catalysis: Palladium catalysts are effective for the carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with various organic halides (aryl, benzylic, and alkenyl) to produce highly substituted indenes in good yields. nih.gov Another palladium-catalyzed approach involves the acylation of o-iodoketones with aldehydes, followed by an intramolecular aldol (B89426) condensation to furnish indenones, which are precursors to indenes. acs.org
Rhodium Catalysis: Rhodium(III) catalysts have been utilized for the oxidative annulation of azaindoles with alkynes through a double C-H activation process. acs.org Furthermore, rhodium catalysis can achieve the synthesis of multi-substituted silylindenes from aryl alkynes and hydrosilanes via C-H bond activation. rsc.org A cobalt-catalyzed C-H activation of aromatic ketones with α,β-unsaturated ketones also provides a pathway to indene derivatives. acs.org
Gold Catalysis: Gold(I) catalysts promote a formal (3+2) cycloaddition between terminal allenes and aryl gold(I) carbenes, which are generated from 7-substituted 1,3,5-cycloheptatrienes, leading to highly substituted indenes. nih.govnih.gov Gold catalysts are also effective in the isomerization of 7-alkynyl-1,3,5-cycloheptatrienes to form indenes. researchgate.net
| Catalyst System | Precursors | Product Type | Reference |
| Palladium(II) acetate/Xantphos | o-Iodoketones, Aldehydes | Indenones | acs.org |
| [RhCpCl2]2 | Aryl alkynes, Hydrosilanes | Silylindenes | rsc.org |
| Gold(I) complexes | 7-Substituted 1,3,5-cycloheptatrienes, Allenes | Substituted Indenes | nih.govnih.gov |
| CpCo(CO)I2 | Aromatic ketones, α,β-Unsaturated ketones | Indene Derivatives | acs.org |
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are fundamental to constructing the phenyl-indene scaffold. researchgate.net These reactions often proceed through cascade or tandem processes, providing an atom-economical route to complex cyclic compounds. researchgate.net
A prominent example is the Nazarov cyclization, an electrocyclization of divinyl ketones or their precursors, which can be catalyzed by Lewis or Brønsted acids to form cyclopentenone rings, a key feature of the indene structure. researchgate.netbeilstein-archives.orgresearchgate.net This method has been adapted to synthesize a variety of highly functionalized indene derivatives. beilstein-archives.org For instance, aryl vinyl ketones can undergo nucleophilic addition followed by a BF3·Et2O-catalyzed Nazarov cyclization to yield indenes. beilstein-archives.org Iron(III) bromide has also been used to catalyze the Nazarov cyclization of 1,4-pentadien-3-ols to prepare cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. rsc.org
Ruthenium(II) catalysts have been shown to be effective in the C-H activation and annulation of 5-phenyl-pyrroline-2-carboxylates with alkynes, yielding spiro[indene-proline] derivatives with high functional group tolerance. nih.govacs.org This highlights the power of C-H activation strategies in building complex indene-containing molecules.
Transition-Metal Catalyzed Cyclization Strategies for 7-Substituted Indenes
Stereochemical Control and Diastereoselective Approaches in 7-phenyl-1H-indene Synthesis
While this compound itself is achiral, the synthesis of its derivatives or more complex structures containing this motif often requires precise control over stereochemistry. Diastereoselective approaches are crucial when creating multiple chiral centers during the synthesis.
One strategy involves using chiral catalysts in cyclization reactions. For example, enantioselective Nazarov reactions can be achieved using cooperative catalysis between a Lewis acid and a chiral Brønsted acid, which can set the stereochemistry of substituents on the cyclopentenone ring. organic-chemistry.org While specific examples for this compound are not prevalent in the reviewed literature, the principles are broadly applicable to substituted indene synthesis.
The synthesis of spiro[indene-proline] derivatives via ruthenium-catalyzed C-H activation/annulation provides an example where new stereocenters are formed. nih.gov Similarly, the synthesis of spiroisoindolinone indenes has been achieved with regioselectivity and chemoselectivity through an intercepted Meyer-Schuster rearrangement/intramolecular Friedel-Crafts alkylation relay, demonstrating control over the formation of complex spirocyclic systems. researchgate.netirb.hr The regioselectivity in these reactions is often dictated by the electronic and steric properties of the substituents on the aromatic rings. irb.hr
Green Chemistry Principles in this compound Synthesis: Sustainable Methodologies and Catalyst Development
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by using sustainable catalysts, minimizing waste, and employing safer reaction media.
A significant development in this area is the use of catalysts based on abundant and less toxic metals. For example, a cobalt-based catalyst has been developed for the sustainable synthesis of substituted indenes through a metalloradical catalysis approach, moving away from more expensive and less abundant noble metals like palladium and rhodium. uva.nl Iron-catalyzed Nazarov cyclizations also represent a move towards more sustainable metal catalysis. rsc.org
Catalyst-free methodologies are also being explored. Microwave-assisted organic synthesis has been used for the regioselective synthesis of complex pentacyclic systems containing an indene core without the need for a catalyst, offering benefits such as faster reaction times and cleaner product formation. rhhz.net Ethylene glycol has been used as a recyclable promoting medium for the synthesis of spiro[indene-2,2'-naphthalene]-4'-carbonitriles in a catalyst-free, three-component reaction. researchgate.net Furthermore, a transition-metal-free protocol using inexpensive potassium carbonate and silica (B1680970) gel has been developed for the synthesis of polysubstituted indenes. acs.org
The use of reusable catalysts, such as sulfonic acid-functionalized ionic liquids, also aligns with green chemistry principles, allowing for easy separation and recycling of the catalyst over multiple reaction cycles. scielo.br
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Abundant Metal Catalysis | Use of cobalt or iron instead of noble metals. | Cobalt-catalyzed radical-type ring-closure for indene synthesis. | uva.nl |
| Catalyst-Free Synthesis | Microwave irradiation or green solvents to promote reactions. | Microwave-assisted regioselective synthesis of pentacyclic indene compounds. | rhhz.net |
| Reusable Catalysts | Sulfonic acid-functionalized ionic liquids. | Three-component synthesis of various heterocyclic compounds. | scielo.br |
| Benign Reagents/Promoters | Use of K2CO3 and silica gel. | Transition-metal-free synthesis of polysubstituted indenes. | acs.org |
Flow Chemistry and Continuous Processing Techniques for Scalable this compound Production
For the industrial-scale production of this compound and its derivatives, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These techniques can lead to improved safety, better process control, higher yields, and easier scalability.
While specific literature detailing the flow chemistry synthesis of this compound is sparse, the principles have been applied to related processes. For example, continuous flow reactors are mentioned as a potential method for the industrial production of related indene derivatives, which can enhance yield and purity. The potential for using micro flow reactors in the synthesis of highly substituted indenes has also been noted in patent literature, suggesting an industrial interest in this technology. justia.com
The development of electrochemical methods, which can be readily adapted to flow systems, also presents a green and scalable approach. For instance, the electrochemical bromohydroxylation of indene has been investigated in the context of flow reactors, demonstrating the feasibility of applying these techniques to indene derivatization. cardiff.ac.uk The translation of the advanced catalytic and annulation reactions discussed previously into continuous flow systems represents a logical next step for the efficient and scalable production of this compound.
Exploration of the Reactivity and Mechanistic Pathways of 7 Phenyl 1h Indene
Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Nucleus and Phenyl Moiety
The presence of two distinct aromatic systems in 7-phenyl-1H-indene, the indene nucleus and the pendant phenyl group, presents interesting regioselectivity challenges in electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is dictated by the relative electron-donating or withdrawing nature of the substituents and the inherent reactivity of each aromatic ring.
The indene system itself is an electron-rich aromatic compound, and the phenyl substituent at the 7-position can further influence the electron density distribution. Generally, electrophilic attack on the indene nucleus is favored. The phenyl group's electronic effect (whether activating or deactivating) and steric hindrance will direct the incoming electrophile to specific positions on the indene ring. For instance, in substituted indenes, electrophilic substitution can introduce various substituents onto the indene ring.
Conversely, the phenyl moiety can also undergo electrophilic substitution. The reactivity of the phenyl ring is influenced by the indene nucleus acting as a substituent. Depending on the reaction conditions and the nature of the electrophile, substitution on the phenyl ring can compete with or even dominate over substitution on the indene core. smolecule.com For example, in para-substituted phenyl rings, the position of the substituent can direct electrophilic attack. uomustansiriyah.edu.iq
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenyl-Substituted Indenes
| Reactant | Electrophile | Product(s) | Observations |
| m-substituted α-methylcinnamaldehydes | Various | 5- and 7-substituted indenes | 5-substituted products are generally favored over 7-substituted ones, likely due to steric effects. lookchem.com |
| p-Methoxylated α-methylcinnamaldehyde | Various | Trace amounts of the corresponding 1-methoxyindene | The high activity of the methoxy-substituted ring towards electrophilic attack can lead to side reactions, diminishing the yield of the desired indene product. lookchem.com |
Nucleophilic Additions and Substitutions Involving the Indene System
The indene system in this compound is susceptible to nucleophilic attack, particularly at the C1 position, which can lead to the formation of an indenyl anion. This anion is a key intermediate in many reactions. The acidity of the C1-protons is a crucial factor, and deprotonation by a suitable base generates the aromatic indenyl anion.
This indenyl anion is a potent nucleophile and can participate in various substitution reactions. For example, it can react with alkyl halides in a Williamson-ether-synthesis-type reaction. masterorganicchemistry.com The reaction of the indenyl anion with electrophiles is a fundamental process in the functionalization of the indene core. scispace.com
Furthermore, nucleophilic addition to the double bond of the five-membered ring can occur, especially when the indene system is activated by electron-withdrawing groups. For instance, the reaction of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols proceeds via an initial nucleophilic substitution followed by ring opening and intramolecular cyclization. rsc.org Similarly, base-assisted and silica (B1680970) gel-promoted synthesis of indole-substituted indenes involves sequential Michael addition and intramolecular cyclization. acs.org
Pericyclic Reactions and Rearrangements of this compound Derivatives
Pericyclic reactions, which proceed through a cyclic transition state, are a significant class of transformations for indene derivatives. These reactions, often initiated photochemically or thermally, can lead to complex skeletal rearrangements.
One notable example is the photochemical rearrangement of phenyl-substituted 1,2-dihydronaphthalenes, which are structurally related to indenes. ru.nl Irradiation can lead to the formation of benzobicyclo[3.1.0]hex-2-ene derivatives. ru.nl The phenylcarbene to 1,2,4,6-cycloheptatetraene (B14649901) rearrangement is another relevant transformation that has been studied computationally. acs.org
The phenyl group in this compound can influence the course of these reactions through steric and electronic effects. For example, in the thermal rearrangement of some substituted indenes, the phenyl substituents determine the ratio of the resulting products. mdpi.com In some cases, unusual dimerization reactions can occur, leading to structures like cyclopenta[a]indene (B11921763) via a formal cationic 2π+2π cycloaddition. acs.org
Transition-Metal Catalyzed Transformations of this compound: C-H Activation and Cross-Coupling
Transition-metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, and this compound provides multiple sites for such reactions. researchgate.netacs.org Both the indene nucleus and the phenyl ring contain C-H bonds that can be selectively activated and coupled with various partners.
Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of functionalized indene derivatives. researchgate.net For instance, Rh(III)-catalyzed C-H activation/[3+2]annulation of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes provides access to spiro-[indene-proline] derivatives. mdpi.com Similarly, rhodium-catalyzed oxidative annulation of 7-arylindoles with alkenes or alkynes has been reported. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective for the synthesis of aryl-substituted indenes. wikipedia.org This reaction typically involves the coupling of a bromo-indene precursor with a phenylboronic acid. ut.ac.ir Ligand-free palladium-catalyzed Suzuki coupling processes have also been developed for the efficient synthesis of 7-aryl-2-methyl-1H-indenes. researchgate.netsemanticscholar.org Heck-type cross-coupling reactions of indene with iodoarenes have also been investigated, leading to the formation of 2- and 3-arylindenes. nih.gov
Table 2: Examples of Transition-Metal Catalyzed Reactions of Indene Derivatives
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III) | 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates, alkynes | Spiro-[indene-proline] derivatives | mdpi.com |
| Pd(PPh₃)₄ | Brominated indene precursors, phenylboronic acids | Aryl-substituted indenes | |
| Pd(OAc)₂ | 2,3-dihydro-2-methyl-4-phenyl-1H-inden-1-one, NaBH₄, TsOH | 2-methyl-7-phenyl-1H-indene | researchgate.net |
| Pd(OAc)₂ | Indene, 1-bromo-4-iodobenzene | 2-(4-bromophenyl)indene | nih.gov |
Radical Chemistry and Photoreactions of this compound
The radical chemistry of indene and its derivatives is significant, particularly in the context of combustion and atmospheric chemistry. The reaction of the phenyl radical with propylene (B89431) has been studied as a possible source of indene. researchgate.net This reaction can proceed through hydrogen abstraction or addition followed by rearrangements. researchgate.net The formation of indene in combustion can also involve reactions of the phenyl radical with allene (B1206475) and propyne. acs.org
Photochemical reactions of indene derivatives are also of great interest. Indene itself can react with photochemically produced hydroxyl radicals in the atmosphere. nih.gov Phenyl-substituted indenes can undergo various photochemical transformations. For example, the photochemical isomerization of certain phenyl-substituted compounds can lead to the formation of benzo[k]fluoranthens. mdpi.com The photochemistry of phenyl-substituted 1,2-dihydronaphthalenes, which are structurally similar to indenes, has been shown to yield benzobicyclo[3.1.0]hex-2-ene derivatives. ru.nl In some instances, photochemical cascade processes can occur, leading to complex molecular rearrangements. rsc.org
Acid-Base Chemistry and Tautomerism in the this compound System
Tautomerism is another important aspect of indene chemistry. In some cases, the initially formed 1H-indene can undergo isomerization to the more stable 3H-indene. acs.org This tautomeric equilibrium can be influenced by substituents and reaction conditions. For example, the photochemical conversion of 1H-indazoles to benzimidazoles proceeds through an excited-state tautomerization followed by photochemical rearrangement of the resulting 2H-isomers. researchgate.net While direct evidence for tautomerism in this compound is not prominent in the search results, it remains a potential reaction pathway to consider, especially under certain catalytic or photochemical conditions.
Structural Elucidation and Advanced Spectroscopic Methodologies for 7 Phenyl 1h Indene Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 7-phenyl-1H-indene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon atom. In phenyl-substituted indenes, aromatic carbons typically resonate in the δ 119-150 ppm range, while the sp³-hybridized carbon of the CH₂ group appears much further upfield, generally around δ 38-43 ppm. iucr.orgacs.org
Table 1: Representative ¹H NMR Data for a this compound Derivative Data from a mixture containing 10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine. iucr.orgnih.gov
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 6.74–7.59 | m | Aromatic H (Indenyl and Phenyl groups) |
| 6.59 | m | H-3 (Indenyl) |
| 6.35 | d | H-5 (Indenyl) |
| 3.50 | s | CH₂ |
| 2.17 | m | CH₃ |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is critical for determining the molecular weight and formula of this compound and for probing its stability and fragmentation patterns under ionization. The compound has a molecular formula of C₁₅H₁₂ and a monoisotopic mass of 192.0939 Da. nih.gov
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak ([M]⁺) at an m/z ratio of 192. This peak confirms the molecular weight of the compound. The fragmentation of phenyl-indene isomers is often characterized by the loss of a hydrogen atom, leading to a significant [M-1]⁺ peak at m/z 191. nih.gov Another common fragmentation involves the loss of a proton, which is also seen in the mass spectra of its isomers. nih.gov High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition with high precision, distinguishing it from other compounds with the same nominal mass. For instance, the HRMS (ESI+) calculated value for the protonated molecule [M+H]⁺ of a related phenyl-1H-indene-carboxylate is 237.0916, with the found value being 237.0907, demonstrating the accuracy of the technique. rsc.org
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Significance |
| 192 | [M]⁺ | Molecular Ion |
| 191 | [M-H]⁺ | Loss of a hydrogen radical |
| 189 | [M-3H]⁺ or other | Loss of H₂ and H radical |
| 115 | [C₉H₇]⁺ | Indenyl cation (loss of phenyl) |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of indenyl) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by identifying its functional groups and providing information on its conformational state. The spectra are characterized by vibrations of the phenyl and indene (B144670) ring systems.
The C-H stretching vibrations of the aromatic rings (both phenyl and the benzene (B151609) part of the indene) typically appear in the region of 3100–3000 cm⁻¹. scialert.netscialert.net The aliphatic C-H stretching of the CH₂ group in the five-membered ring is expected at slightly lower wavenumbers, generally between 2970 and 2850 cm⁻¹.
The carbon-carbon double bond (C=C) stretching vibrations within the aromatic and olefinic parts of the molecule give rise to a series of characteristic bands in the 1625–1430 cm⁻¹ region. scialert.net In-plane C-H bending vibrations are found in the 1300–1000 cm⁻¹ range, while the out-of-plane C-H bending modes, which are sensitive to the substitution pattern on the aromatic rings, occur between 1000 and 700 cm⁻¹. scialert.net For example, a strong band around 740-770 cm⁻¹ would be indicative of the ortho-disubstituted benzene moiety within the indene core, and a band around 690-750 cm⁻¹ would suggest the monosubstituted phenyl ring.
Table 3: Characteristic Vibrational Frequencies for Phenyl-Indene Systems scialert.netresearchgate.net
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100–3000 | Aromatic C-H Stretch |
| 2970–2850 | Aliphatic C-H Stretch (CH₂) |
| 1625–1430 | Aromatic & Olefinic C=C Stretch |
| 1300–1000 | In-plane C-H Bend |
| 1000–700 | Out-of-plane C-H Bend |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
While the crystal structure for this compound itself is not described in the provided sources, the structure of a closely related derivative, 10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine, has been determined. iucr.orgnih.gov The analysis showed that the compound crystallizes in the triclinic system with the space group P-1. nih.gov Such studies reveal crucial conformational details, for example, the phenyl substituent at the 7-position is rotated out of the plane of the indene ring, with a measured interplanar angle of approximately 42-43 degrees. iucr.org This twisting is a common feature in sterically hindered biaryl systems. The indene ring system itself is nearly planar. iucr.org
Crystallographic analysis also elucidates intermolecular forces that stabilize the crystal packing, such as van der Waals forces and weak π–π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgnih.gov
Table 4: Crystal Data for a 10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine Derivative nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.6480 (6) |
| b (Å) | 12.6654 (6) |
| c (Å) | 14.6970 (7) |
| α (°) | 77.4920 (10) |
| β (°) | 64.8070 (10) |
| γ (°) | 82.9690 (10) |
| Volume (ų) | 2078.62 (17) |
| Z | 4 |
Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit optical activity and would be silent in CD and ORD spectroscopy.
However, derivatives of indene can be chiral. For example, substitution at the C1 position of the indene ring creates a chiral center. For such chiral indene derivatives, chiroptical spectroscopy would be a powerful tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of stereocenters. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated to a specific enantiomer.
In practice, the enantiomeric excess (ee) of chiral indene derivatives is frequently determined using chiral High-Performance Liquid Chromatography (HPLC). ntu.edu.sgnih.gov This technique separates the enantiomers on a chiral stationary phase, and the relative peak areas allow for precise quantification of the ee. For instance, the ee of a chiral indanone derivative was determined to be 97% by HPLC analysis on a chiral column. nih.gov The optical rotation of the purified enantiomers can then be measured using a polarimeter to obtain the specific rotation value, [α]D, which is characteristic of a chiral compound. nih.gov
Theoretical and Computational Chemistry Approaches to 7 Phenyl 1h Indene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the chemical reactivity and kinetic stability of a compound. For instance, a smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
In studies of 1H-indene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311++G(d,p), have been employed to optimize molecular geometries and predict electronic properties. researchgate.netemerald.comscispace.com These calculations help in understanding the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting regions of a molecule susceptible to electrophilic and nucleophilic attack. researchgate.net For example, in related indene (B144670) structures, the HOMO is often distributed over the aryl group, indicating the likely sites for electron donation, while the LUMO can be delocalized across the entire molecule, showing potential sites for electron acceptance. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electrostatic potential on the electron density surface. researchgate.netscispace.com These maps are valuable for identifying the nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions of a molecule, which is fundamental to understanding its interaction with other chemical species. researchgate.netscispace.com
Ab Initio Methods for High-Level Quantum Chemical Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. scribd.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. scribd.comwikipedia.orgrsc.org
While computationally more intensive than DFT, ab initio methods are often used to obtain benchmark-quality data for smaller systems or to validate the results from less computationally expensive methods. rsc.org For complex reactions, such as the formation of indene, high-level ab initio calculations like G3(MP2,CC)//B3LYP/6-311G(d,p) have been used to compute potential energy surfaces with high chemical accuracy. acs.org These methods are crucial for understanding reaction mechanisms and energetics, providing a detailed picture of the transformation from reactants to products through various transition states and intermediates. acs.org
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. science.govkaust.edu.sa By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule and its behavior in solution. kaust.edu.sabiorxiv.org
For molecules with flexible components, such as the phenyl group in 7-phenyl-1H-indene, MD simulations can explore the different accessible conformations and their relative energies. biorxiv.org This is particularly important for understanding how the molecule might interact with biological targets or how it behaves in different solvent environments. kaust.edu.sabiorxiv.org For example, MD simulations have been used to study the solution conformation of indane-based molecules, revealing the preferred spatial arrangements and intramolecular interactions that are maintained in solution. biorxiv.org These simulations can also be used to understand the formation of molecular aggregates in solution, which can significantly impact the material properties of organic compounds. kaust.edu.sa
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Understanding the mechanism of a chemical reaction involves identifying the reactants, products, and all the intermediate and transition states in between. Computational methods are instrumental in this process. The potential energy surface (PES) of a reaction, which maps the energy of a system as a function of the positions of its atoms, is a key concept. acs.orgfiu.eduuoa.gr
Theoretical calculations are used to locate the stationary points on the PES, which correspond to stable molecules (reactants, intermediates, and products) and transition states (the energy maxima along the reaction coordinate). acs.orgnih.gov For instance, the formation of indene from various precursors has been extensively studied using computational methods to map out the complex PES. fiu.edunih.govresearchgate.netresearchgate.net These studies have identified multiple reaction pathways, including those involving radical additions and cyclizations. nih.govresearchgate.netresearchgate.net
Transition State Theory (TST) is then used in conjunction with the calculated PES to estimate the rates of chemical reactions. acs.org By analyzing the properties of the transition state, it is possible to predict how fast a reaction will proceed and which reaction pathway will be dominant under specific conditions. acs.orgnih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound and its Analogs
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net This is typically achieved by calculating a set of molecular descriptors that quantify various aspects of the molecular structure and then using statistical methods, like multiple linear regression, to correlate these descriptors with experimentally measured reactivity data. researchgate.net
Topological Analysis of Electron Density (AIM, ELF) for Bonding Characterization
The topological analysis of the electron density provides a powerful framework for characterizing chemical bonds and non-covalent interactions. Two of the most prominent methods in this area are the Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's AIM, and the Electron Localization Function (ELF). acs.orgnih.govacs.org
Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins. acs.org The analysis focuses on the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The values of the electron density and its Laplacian (∇²ρ) at the BCP provide information about the nature and strength of the chemical bond. researchgate.net
Electron Localization Function (ELF): The ELF is a function that provides a measure of electron localization in a molecule. q-chem.comjussieu.frdiva-portal.org It is particularly useful for visualizing and understanding the nature of chemical bonding. diva-portal.orgyoutube.com Regions of high ELF values correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. jussieu.frresearchgate.net The ELF analysis can reveal whether a bond is covalent, metallic, or ionic in nature. diva-portal.org
Advanced Research Applications and Derivatization Strategies of 7 Phenyl 1h Indene
7-phenyl-1H-indene as a Building Block in Complex Organic Synthesis
The this compound scaffold is a versatile starting material for the construction of more complex molecular architectures. Its inherent reactivity and the strategic placement of the phenyl group allow for a range of chemical transformations, making it a valuable intermediate in the synthesis of intricate organic molecules.
One notable application is in the synthesis of substituted indane derivatives, which are important structural motifs in many biologically active molecules and natural products. wikipedia.orgresearchgate.net For instance, the controlled hydrogenation of the cyclopentene (B43876) ring of this compound derivatives can lead to the corresponding indane structures, which are explored for their potential as anti-inflammatory agents. google.com The synthesis of these complex molecules often involves multi-step sequences where the indene (B144670) core is strategically modified. acs.org
Furthermore, the indene ring system can undergo various reactions, including cyclization and substitution, to generate novel heterocyclic and polycyclic compounds. researchgate.netorganic-chemistry.org For example, this compound derivatives can be utilized in domino reactions, such as the Povarov-type [4+2] cycloaddition, to construct complex fused ring systems like chromeno[4,3-b]quinolines. researchgate.net The phenyl substituent at the 7-position can influence the regioselectivity and stereoselectivity of these reactions, providing a means to control the final product's three-dimensional structure.
The versatility of this compound as a building block is further highlighted by its use in the synthesis of spirocyclic compounds. researchgate.net These are complex structures where two rings share a single atom, and they are of significant interest in medicinal chemistry. The indene framework provides a rigid core upon which spirocyclic systems can be constructed through carefully designed reaction sequences.
Exploration of this compound as a Ligand in Organometallic Chemistry
The indenyl anion, formed by the deprotonation of indene, is a highly effective ligand in organometallic chemistry. wikipedia.org The presence of a phenyl group at the 7-position of the indene ring in this compound significantly influences the electronic and steric properties of the resulting indenyl ligand. This has led to its exploration in the synthesis of novel organometallic complexes with unique catalytic and structural properties.
The synthesis of metallocenes, a class of organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl-type ligands, has greatly benefited from the use of substituted indenyl ligands. ut.ac.ir The 7-phenylindenyl ligand, when incorporated into metallocene structures, can modulate the catalyst's activity and stereoselectivity in olefin polymerization. The bulky phenyl group can create a specific steric environment around the metal center, influencing the approach of the monomer and the stereochemistry of the resulting polymer.
Research has focused on the synthesis of bridged zirconocene (B1252598) catalysts bearing substituted indenyl ligands, including those derived from this compound. ut.ac.ir These catalysts, when activated with a cocatalyst like methylaluminoxane, have shown high activity in producing isotactic polypropylene. The strategic placement of substituents on the indenyl ring, such as the phenyl group at the 7-position, is a key factor in controlling the polymer's properties. ut.ac.ir
The synthesis of these specialized ligands often involves multi-step procedures. For example, a common route involves the preparation of a substituted indanone, followed by reduction and dehydration to yield the desired substituted indene. semanticscholar.org This indene can then be deprotonated and reacted with a metal halide to form the corresponding metallocene complex.
Development of this compound Scaffolds for Novel Material Science Research
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the development of new materials with advanced functionalities. The rigid indene core combined with the π-conjugated system of the phenyl group can be exploited to create materials with interesting optical and electronic properties.
One area of exploration is the incorporation of the this compound moiety into polymers. The indene unit can be polymerized or copolymerized with other monomers to create materials with tailored properties. These polymers can exhibit high thermal stability and specific mechanical properties, making them potentially useful in a range of applications.
Furthermore, derivatives of this compound are being investigated for their potential use in organic electronics. The ability to form amorphous, glassy structures from solution makes certain indene derivatives promising for applications in flexible and low-cost electronic devices. spiedigitallibrary.org The introduction of various functional groups onto the this compound scaffold allows for the fine-tuning of the material's electronic properties, such as its ionization potential and electron affinity. spiedigitallibrary.org
The development of novel chromophores based on the indene framework is another active area of research. By attaching donor and acceptor groups to the this compound core, it is possible to create molecules with strong intramolecular charge transfer (ICT) characteristics. emerald.com These materials can exhibit interesting photophysical properties and may find applications in areas such as nonlinear optics and organic light-emitting diodes (OLEDs).
Photophysical Properties of this compound Derivatives for Light-Emitting Applications
The photophysical properties of this compound derivatives are of significant interest for their potential use in light-emitting applications, such as organic light-emitting diodes (OLEDs). The introduction of a phenyl group and other substituents onto the indene scaffold can significantly influence the absorption and emission characteristics of the molecule.
Derivatives of indene have been shown to exhibit fluorescence, and the quantum yield of this fluorescence can be tuned by chemical modification. researchgate.net For instance, the introduction of donor-acceptor groups can lead to intramolecular charge transfer (ICT) states, which can result in strong and tunable emission. emerald.com The phenyl group in this compound can participate in the π-conjugated system, affecting the energy levels of the molecule and thus its photophysical properties.
Research has shown that certain indene derivatives can exhibit enhanced fluorescence in the solid state compared to in solution. acs.org This phenomenon, known as aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), is highly desirable for solid-state lighting applications. The molecular packing in the solid state plays a crucial role in these properties, and the bulky phenyl group of this compound can influence this packing, potentially leading to favorable photophysical behavior. acs.org
The design of new light-emitting materials often involves the synthesis of complex molecules where the this compound moiety is part of a larger chromophore. For example, indenophenanthrene compounds, which can be synthesized from indene precursors, have been investigated as potential light-emitting materials. researchgate.net The specific substitution pattern on the indene and phenanthrene (B1679779) rings allows for the tuning of the emission color and efficiency.
Catalyst Design Incorporating the this compound Moiety
The this compound framework has proven to be a valuable platform for the design of novel catalysts for a variety of organic transformations. The ability to modify the steric and electronic environment of the indenyl ligand by introducing a phenyl group at the 7-position allows for the development of catalysts with enhanced activity and selectivity.
As discussed in the context of organometallic chemistry, metallocene catalysts derived from this compound and its analogs are highly effective for olefin polymerization. ut.ac.ir The steric bulk of the 7-phenyl group plays a critical role in controlling the stereochemistry of the polymer. The development of these catalysts has been a significant area of research, with a focus on creating more active and selective systems for the production of high-performance polymers. ut.ac.ir
Beyond polymerization, the this compound moiety can be incorporated into other types of catalysts. For example, the indene framework can serve as a scaffold for the attachment of other catalytically active groups. The rigid structure of the indene can help to pre-organize these groups in a specific orientation, leading to enhanced catalytic performance.
The synthesis of these catalysts often requires a multi-step approach, starting from readily available materials. semanticscholar.org The ability to efficiently synthesize substituted indenes, such as this compound, is therefore crucial for the development of new catalytic systems. Researchers continue to explore new synthetic routes to these important building blocks to facilitate the design of next-generation catalysts. semanticscholar.org
Future Research Perspectives and Emerging Methodologies for 7 Phenyl 1h Indene Studies
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis of complex molecules like 7-phenyl-1H-indene. AI and machine learning (ML) are increasingly demonstrating their potential in predictive chemistry and computer-aided synthesis planning (CASP). nih.gov These data-driven tools can accelerate the design-make-test-analyze (DMTA) cycle in drug discovery and materials science by predicting viable synthetic routes and reaction outcomes. nih.gov
For indene (B144670) derivatives, AI models can be trained on vast databases of chemical reactions to propose novel and efficient synthetic pathways. mdpi.com A notable example is the development of deep learning-based retrosynthesis models, such as RadicalRetro, which specialize in predicting synthetic routes for reactions involving radical intermediates. mdpi.compreprints.org Such models have been applied to analyze the retrosynthesis of phenylindene scaffolds, demonstrating their ability to identify plausible precursors and reaction pathways that have been experimentally validated. mdpi.compreprints.org
The key tasks where AI can significantly aid in this compound research include:
Retrosynthetic Planning: AI algorithms can analyze the this compound structure and propose multiple disconnection strategies, identifying readily available starting materials and minimizing the number of synthetic steps.
Reaction Condition Recommendation: ML models can be trained on historical data to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), which is particularly useful for complex cross-coupling reactions often employed in synthesizing aryl-substituted indenes. nih.govsemanticscholar.org
Forward-Reaction Prediction: These tools can predict the likely products and potential byproducts of a given set of reactants and conditions, helping chemists to anticipate challenges and refine their synthetic approach. nih.gov
The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which includes major pharmaceutical companies and academic institutions, is actively developing and evaluating data-driven synthesis planning programs, indicating a strong trend towards the integration of these technologies in mainstream chemical research. nih.gov As more reaction data becomes available, the predictive power and reliability of these AI tools are expected to improve significantly, reducing the time and resources required for the synthesis of novel this compound derivatives.
High-Throughput Experimentation and Automation in this compound Research
High-throughput experimentation (HTE) and automation are transforming the landscape of chemical research by enabling the rapid screening of numerous reaction conditions and material compositions. researchgate.net In the context of this compound, these methodologies are particularly valuable for optimizing synthetic procedures and exploring new applications, especially in materials science.
For instance, automated robotic platforms have been developed for the synthesis and characterization of organic solar cell devices. researchgate.net These platforms can screen over 100 variations in processing parameters within a short timeframe (e.g., 70 hours). researchgate.net This approach is directly applicable to research on indene-fullerene adducts, which are used as electron-transporting materials. nih.govacs.org By systematically varying parameters such as solvent, annealing temperature, and additive concentrations, HTE can rapidly identify the optimal conditions for fabricating high-performance devices incorporating this compound derivatives.
The combination of HTE with machine learning offers a powerful synergy. The large, high-quality datasets generated by automated experiments can be used to train ML models, such as those based on Gaussian process regression (GPR). researchgate.net These models can then predict device efficiency and stability, guiding further optimization and accelerating the discovery of new functional materials. researchgate.net This integrated workflow has been successfully used to achieve a power conversion efficiency of 14% in a model organic photovoltaic system through fully automated fabrication. researchgate.net
The application of HTE in this compound research can significantly accelerate progress in:
Catalyst Screening: Rapidly testing a wide array of ligands and metal precursors for cross-coupling reactions (e.g., Suzuki, Negishi) to synthesize this compound and its analogues with higher yields and purities. semanticscholar.org
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant ratios for known synthetic routes to improve efficiency and scalability. semanticscholar.orgut.ac.ir
Materials Discovery: Systematically preparing and evaluating libraries of this compound derivatives for applications in organic electronics, catalysis, and polymer science.
Exploration of Novel Reactivity Modes and Unprecedented Transformations
While established methods for indene synthesis are well-documented, future research will increasingly focus on discovering novel reactivity modes and unprecedented transformations of the indene core. These explorations can lead to more efficient synthetic routes and provide access to novel molecular architectures with unique properties.
Recent studies have already demonstrated the potential for such discoveries:
Nitrogen Atom Insertion: A novel protocol has been developed for the insertion of a nitrogen atom directly into the indene skeleton to furnish isoquinolines. rsc.org This transformation, using phenyliodine(III) diacetate (PIDA) and an ammonium (B1175870) source, allows for the conversion of 3-phenyl-1H-indene into 1-phenylisoquinoline. rsc.org This method is operationally simple and tolerates a wide range of functional groups, opening a new avenue for synthesizing N-heterocycles from carbocyclic indene precursors. rsc.org
Organometallic Cluster Chemistry: The reaction of indene with complex organometallic clusters, such as a hexaruthenium dihydride complex, has been shown to yield products with unprecedented coordination modes. unioviedo.es These reactions can lead to the formation of unique indenyl complexes where the ligand is attached to multiple metal atoms in novel ways, which could have implications for catalysis and materials science. unioviedo.es
Higher-Order Cycloadditions: Indene derivatives have been used as precursors for higherenes in cascade reactions. rsc.org Specifically, alkylidenemalononitriles derived from indene-2-carbaldehydes can undergo a highly stereoselective cascade involving a [10+2]-higher-order cycloaddition, followed by a Michael addition and an aldol (B89426) condensation. rsc.org This demonstrates how the indene core can be activated for complex, multi-step transformations to build intricate molecular frameworks.
Future research in this area will likely target the development of new catalytic systems that can selectively functionalize specific C-H bonds on the this compound backbone, as well as exploring its utility in pericyclic reactions and multicomponent cascade processes.
Interdisciplinary Research Avenues Involving this compound
The unique structural and electronic properties of this compound and its derivatives make them attractive scaffolds for a wide range of interdisciplinary applications. Strategically substituted indenes are valuable building blocks in several cutting-edge fields of research. semanticscholar.org
Table 1: Interdisciplinary Applications of Indene Derivatives
Future interdisciplinary efforts will likely expand into new areas. For example, the inherent chirality of certain polysubstituted indene derivatives could be exploited in asymmetric catalysis. researchgate.net Furthermore, the development of indene-based sensors and probes could emerge from studies on their photophysical properties, where aryl substitution is known to tune the electronic and optical characteristics of the perylene (B46583) diimide core. researchgate.net The continued exploration of this compound and its analogues across these diverse scientific fields promises to unlock new functionalities and applications.
Table of Mentioned Compounds
Table 2: List of Chemical Compounds
Q & A
Q. What are the primary synthetic routes for 7-phenyl-1H-indene, and how can purity be optimized?
this compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling using indene precursors and phenylboronic acid derivatives. Key steps include:
- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to achieve >98% purity .
- Characterization : ¹H/¹³C NMR for structural confirmation, HPLC for purity assessment, and elemental analysis for stoichiometric validation .
Q. Table 1: Common Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | 65–75 | AlCl₃, CH₂Cl₂, 0°C–RT | |
| Suzuki Coupling | 70–85 | Pd(PPh₃)₄, K₂CO₃, DMF |
Q. What are the most studied derivatives of this compound in medicinal chemistry?
Derivatives are tailored for target-specific bioactivity :
- Carboxamides : 5,6-Dimethoxy-1H-indene-2-carboxamides show dual inhibition of acetylcholinesterase (AChE) and amyloid-beta aggregation (IC₅₀: 1.08 µM for BuChE) .
- Amino derivatives : 2-Amino-2,3-dihydro-1H-indene-5-carboxamides act as selective DDR1 inhibitors (Kd: 5.9 nM) for pancreatic cancer .
- Hydrazones : 2-Phenylhydrazono derivatives serve as Cu²⁺ fluorescent chemosensors with intramolecular charge transfer mechanisms .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound derivatives?
Contradictions arise from steric hindrance or dynamic processes . Mitigation strategies include:
- Variable-temperature NMR : Identify rotational barriers in E/Z isomers (e.g., sulindac derivatives ).
- X-ray crystallography : Resolve ambiguous NOE effects or coupling constants (e.g., cycloadducts in ) .
- Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to clarify carbon environments .
Example : In sulindac analogs, ¹³C NMR revealed alternating chemical shifts in E vs. Z isomers due to steric crowding .
Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives against neurodegenerative targets?
Q. Table 2: Bioactivity Data for Selected Derivatives
| Compound | Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 5,6-Dimethoxy-carboxamide | BuChE | 1.08 | Noncompetitive | |
| 2-Amino-DDR1 inhibitor | DDR1 | 0.0149 | ATP-competitive |
Q. What strategies address low yields in the synthesis of this compound analogs?
Q. How can mechanistic insights into this compound’s neuroprotective effects be validated?
- Oxidative stress assays : Measure ROS levels (DCFH-DA probe) and Nrf2 protein expression (Western blot) .
- Apoptosis markers : Quantify caspase-3/9 activity and cytochrome c release in 661W photoreceptor cells .
- Autophagy modulation : Monitor LC3B-II/Beclin-1 expression via qPCR and immunofluorescence .
Q. What computational methods support multi-target drug design for this compound derivatives?
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G) and predict HOMO-LUMO gaps for charge transfer analysis .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., DDR1-inhibitor complexes over 100 ns trajectories) .
- ADMET prediction : Use SwissADME to assess blood-brain barrier permeability for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
